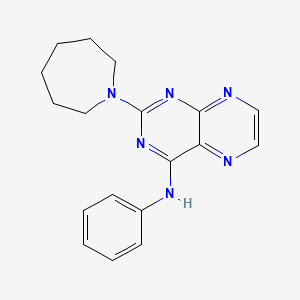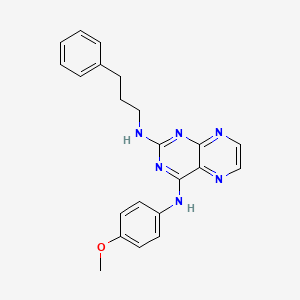
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is a chemical compound that has a wide range of applications in scientific research. It is a synthetic pteridine derivative that has been extensively studied for its biochemical and physiological effects. This compound has been used in various lab experiments for its unique properties and has been found to be beneficial in many ways.
Aplicaciones Científicas De Investigación
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, DNA-binding, and protein-binding. It has also been used to study the effects of various compounds on cell growth and proliferation. Additionally, this compound has been used to study the effects of various drugs on the central nervous system.
Mecanismo De Acción
The mechanism of action of N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which then leads to changes in the biochemical and physiological processes of the cell. It is also believed that this compound binds to certain DNA sequences, which then leads to changes in gene expression.
Biochemical and Physiological Effects
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, as well as to modulate the activity of certain proteins. Additionally, it has been found to interact with certain DNA sequences and to modulate gene expression. It has also been found to have an effect on cell proliferation and to modulate the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, one of the main limitations is that the mechanism of action of this compound is not yet fully understood, which can make it difficult to predict its effects in certain situations.
Direcciones Futuras
There are several potential future directions for N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine. One potential direction is to further study the mechanism of action of this compound, in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the treatment of various diseases and disorders. Finally, further research could be done to explore its potential use as a drug delivery system.
Métodos De Síntesis
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine can be synthesized through a multi-step process. The first step involves the reaction of 3-phenylpropyl iodide with 4-methoxyphenyl isocyanate in the presence of triethylamine to form the pteridine derivative. The second step involves the reaction of the pteridine derivative with 2-amino-4-methoxybenzoic acid to form the desired product.
Propiedades
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-29-18-11-9-17(10-12-18)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZQRNNRKCPLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-methoxyphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

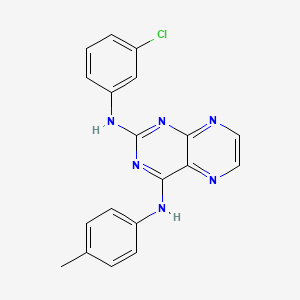
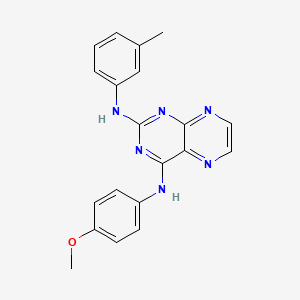
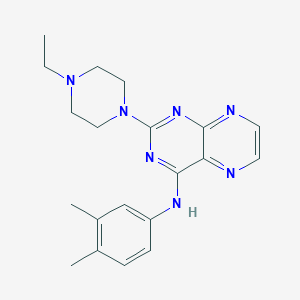
![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421297.png)
![1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421302.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
